molecular formula C7H9N3O3 B1384043 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 6635-66-1

2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No. B1384043
CAS RN: 6635-66-1
M. Wt: 183.16 g/mol
InChI Key: AHZOXDYQHHZXHD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, also known as DMAPO, is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields. It is a versatile compound that can be used as a catalyst in organic synthesis, as a ligand for metal complexes, and as a therapeutic agent for various diseases.

Scientific Research Applications

Drug Delivery Systems

This compound has been utilized in the development of drug delivery systems . Specifically, it is used in the synthesis of polymersomes, which are vesicles that can carry drugs within their hydrophilic core . These polymersomes are designed to be stimuli-responsive, meaning they can release their payload in response to specific environmental triggers such as pH changes or temperature fluctuations. This is particularly useful in targeting drugs to specific areas of the body, such as cancerous tissues, which often have a different pH level compared to healthy tissues.

Gene Therapy

In gene therapy research, 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a key component in creating cationic amphiphilic copolymers . These copolymers can form micelles in aqueous solutions, which can then interact with DNA to form micelleplexes. These complexes can potentially be used to deliver genetic material into cells, offering a method for treating genetic disorders.

Nanoreactors

The compound’s derivatives are being explored as materials for constructing nanoreactors . These are tiny, controlled environments where specific chemical reactions can take place. The ability to control the conditions at such a small scale allows for precise synthesis of complex molecules and has potential applications in fields like materials science and pharmaceuticals.

Anticancer Research

In the realm of anticancer research, the compound is part of a block copolymer that has been modified to carry both quercetin and DNA . Quercetin is a substance with antioxidant, anti-inflammatory, and anticancer properties. The ability to co-deliver quercetin and DNA could open up new avenues for combination therapies in cancer treatment.

Stimuli-Responsive Materials

Researchers are investigating the use of this compound in creating stimuli-responsive materials . These materials can change their properties in response to external stimuli, making them useful for a variety of applications, including smart drug delivery systems, self-healing materials, and sensors.

Biocompatible Polymers

The compound is instrumental in the synthesis of biocompatible polymers . These polymers are designed to interact favorably with living tissues and are essential for medical devices that require direct contact with biological systems, such as implants and prosthetics.

Nanotechnology

In nanotechnology, the compound’s derivatives are used to create nanosized micelles that can be loaded with drugs . These micelles can navigate through the body to deliver drugs to specific sites, reducing side effects and improving the efficacy of treatments.

Advanced Polymer Synthesis

Finally, 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is used in advanced polymer synthesis techniques to create amphiphilic block copolymers . These copolymers have both hydrophilic and hydrophobic parts, making them versatile for a range of applications, from creating more effective detergents to aiding in the production of high-performance materials.

properties

IUPAC Name

2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-10(2)7-8-4(6(12)13)3-5(11)9-7/h3H,1-2H3,(H,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZOXDYQHHZXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287716
Record name 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

CAS RN

6635-66-1
Record name NSC52298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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